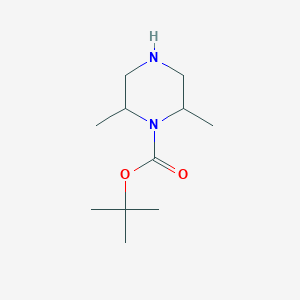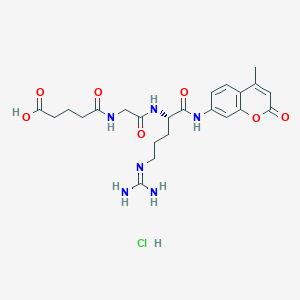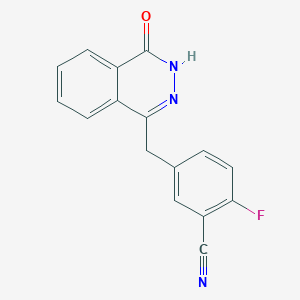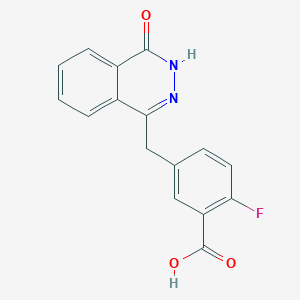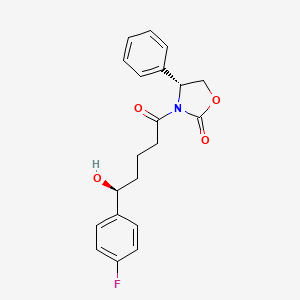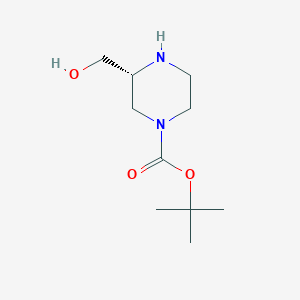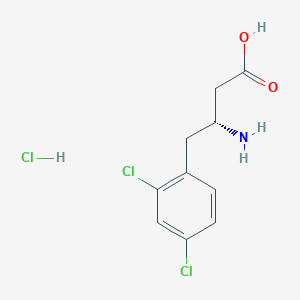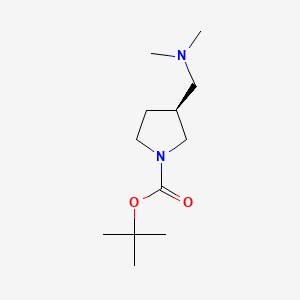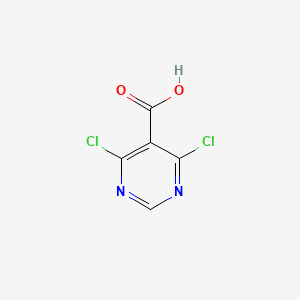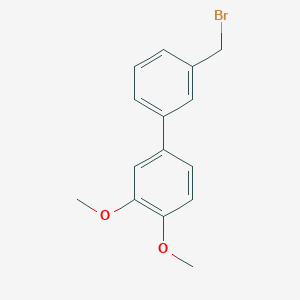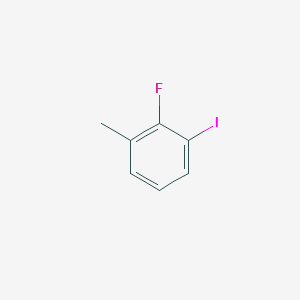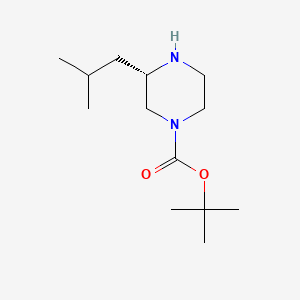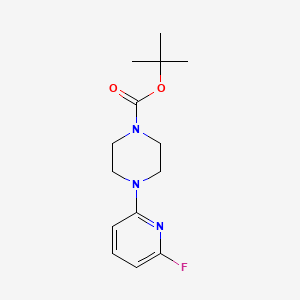
6-(3,3,3-Trifluoropropoxy)nicotinic acid
Descripción general
Descripción
6-(3,3,3-Trifluoropropoxy)nicotinic acid, also known as TFPAN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TFPAN is a derivative of nicotinic acid, which is a naturally occurring compound found in many foods, including meat, fish, and dairy products. TFPAN has been synthesized through various methods and has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
Nicotinic Acid and Cardiovascular Disease Prevention Nicotinic acid, also known as niacin, is recognized for its potent effects on lipid profiles, notably in lowering LDL and VLDL cholesterol while elevating HDL cholesterol. This alteration in lipid profiles is linked to a reduced risk of coronary heart disease, highlighting nicotinic acid's therapeutic potential. Recent studies have shed light on its mechanisms, including the identification of the G-protein-coupled receptor 109A (GPR109A) as the receptor for nicotinic acid, leading to favorable changes in HDL cholesterol. Beyond its lipid-mediated effects, nicotinic acid has shown anti-inflammatory properties, such as enhancing adiponectin secretion, which adds to its atheroprotective roles. The ongoing clinical trials will further clarify nicotinic acid's position in atherosclerosis treatment, with additional research needed to explore its broader effects (Digby, Lee, & Choudhury, 2009).
Clinical Use in Lipid Disorders Nicotinic acid has a long-standing application in treating lipid disorders, leveraging its ability to lower VLDL and LDL levels and increase HDL levels. It's particularly beneficial in patients with coronary artery disease, potentially slowing or reversing atherosclerosis progression. However, its use is often tempered by common side effects such as flushing, skin rash, and gastric upset. Despite these drawbacks, nicotinic acid's efficacy, cost-effectiveness, and relative safety make it a valuable option in hyperlipidemia management (Figge, Figge, Souney, Mutnick, & Sacks, 1988).
Niacin and Glucose Control Niacin's impact on glucose control in dyslipidemic patients, with or without diabetes, has been a subject of research. While niacin can modestly elevate fasting glucose and HbA1c levels, these effects are generally manageable and reversible. Importantly, niacin or niacin-statin regimens have demonstrated clinical benefits in cardiovascular risk reduction, outweighing the mild impacts on glycemic regulation. This underscores the importance of monitoring and managing glycemic control upon initiating or adjusting niacin treatment (Goldberg & Jacobson, 2008).
Extended-Release Niacin in Dyslipidemia Treatment Prolonged-release nicotinic acid offers a balance between efficacy and tolerability, reducing the incidence of side effects associated with other formulations. It effectively modulates all major lipid fractions, particularly raising HDL-cholesterol and lowering lipoprotein(a). Its compatibility with statins enhances its utility in treating atherogenic dyslipidemia, common in type 2 diabetes and metabolic syndrome, without significantly affecting glycemic control in most diabetic patients. This profile positions prolonged-release nicotinic acid as a strategic addition to lipid management, especially when statins alone are insufficient (McCormack & Keating, 2005).
Propiedades
IUPAC Name |
6-(3,3,3-trifluoropropoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO3/c10-9(11,12)3-4-16-7-2-1-6(5-13-7)8(14)15/h1-2,5H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBDXIVWIBZJLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)OCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,3,3-Trifluoropropoxy)nicotinic acid | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

